molecular formula C27H20Cl2N2O3 B10885771 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10885771
M. Wt: 491.4 g/mol
InChI Key: WXXQURKKUBJQNG-BZZOAKBMSA-N
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Description

4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including chlorobenzoyl, chlorophenyl, hydroxy, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.

    Introduction of Chlorobenzoyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions using chlorobenzoyl chloride and chlorophenyl reagents.

    Attachment of the Indole Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the indole group to the pyrrolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-((4-chlorobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and its potential applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and development.

Properties

Molecular Formula

C27H20Cl2N2O3

Molecular Weight

491.4 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H20Cl2N2O3/c28-18-11-9-16(10-12-18)25(32)23-24(20-6-1-3-7-21(20)29)31(27(34)26(23)33)14-13-17-15-30-22-8-4-2-5-19(17)22/h1-12,15,24,30,32H,13-14H2/b25-23-

InChI Key

WXXQURKKUBJQNG-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

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